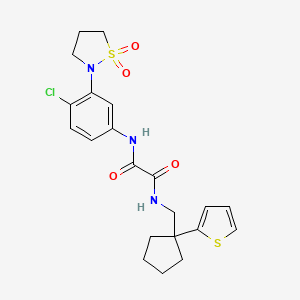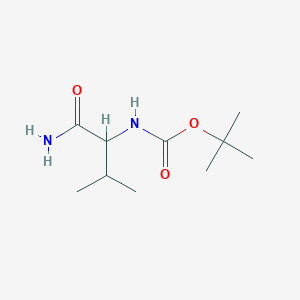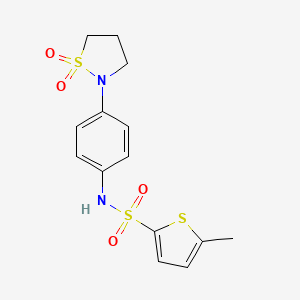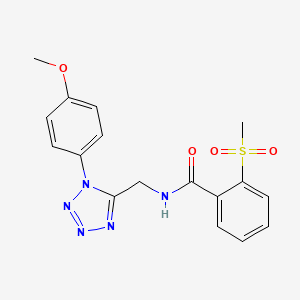
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMCM, and it belongs to the class of thiazole derivatives. DMCM has been found to have a range of biological effects, including anxiolytic, sedative, and anticonvulsant properties. In
作用機序
The exact mechanism of action of DMCM is not fully understood. However, it is believed to interact with the GABA-A receptor, which is responsible for the inhibition of neurotransmission in the brain. DMCM enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission, which results in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have several biochemical and physiological effects. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and inhibition of neurotransmission, leading to its sedative and anxiolytic effects. DMCM has also been found to have anticonvulsant properties, which may be due to its ability to enhance GABAergic neurotransmission.
実験室実験の利点と制限
DMCM has several advantages for lab experiments. It is a well-characterized compound, and its synthesis has been optimized to increase yield and purity. DMCM has been extensively studied in animal models, which provides a wealth of data for researchers. However, DMCM has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMCM has been found to have some adverse effects, such as respiratory depression, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMCM. One area of research is the development of new analogs of DMCM with improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of DMCM, such as its use in the treatment of anxiety, depression, and seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of DMCM and its effects on neurotransmission. Overall, DMCM has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
合成法
DMCM can be synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with thiosemicarbazide. The reaction yields 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine as the final product. The synthesis of DMCM has been optimized to increase the yield and purity of the compound.
科学的研究の応用
DMCM has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. DMCM has been used in animal models to study anxiety, depression, and seizure disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTASESOWMUBMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C2NC(CS2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)


![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)


![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)


